molecular formula C19H15N3O4S B2513797 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide CAS No. 941925-19-5

2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide

Cat. No.: B2513797
CAS No.: 941925-19-5
M. Wt: 381.41
InChI Key: LHZHZIAULZCBAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide is a complex organic compound that features a combination of indole, benzenesulfonyl, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole nucleus can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The indole derivative is then sulfonylated using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Oxazole Formation: The oxazole ring is formed through a cyclization reaction involving an α-haloketone and an amide.

    Coupling Reaction: Finally, the indole-sulfonyl derivative is coupled with the oxazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives of the indole and oxazole rings.

    Reduction: Reduced forms of the sulfonyl and oxazole groups.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: The compound is used to investigate the biological pathways involving indole and oxazole derivatives.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammation, cancer cell proliferation, or microbial growth.

    Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indomethacin and tryptophan.

    Oxazole Derivatives: Compounds like oxaprozin and oxazepam.

    Sulfonyl Derivatives: Compounds like sulfonamides and sulfonylureas.

Uniqueness

2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide is unique due to its combination of indole, benzenesulfonyl, and oxazole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[3-(benzenesulfonyl)indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c23-19(20-18-10-11-26-21-18)13-22-12-17(15-8-4-5-9-16(15)22)27(24,25)14-6-2-1-3-7-14/h1-12H,13H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZHZIAULZCBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.